Benzyl piperidin-3-ylcarbamate

Peptide Synthesis Medicinal Chemistry Protecting Group Chemistry

Standard piperidine carbamates fail when orthogonal deprotection is critical. Benzyl piperidin-3-ylcarbamate (CAS 31648-54-1) solves this with Cbz cleavage via hydrogenolysis-unaffected by acids/bases used for Boc/Fmoc removal. • Key application: Chiral building block for CNS-targeting APIs (≥98% HPLC, racemic or single enantiomer) • Supply advantage: Scalable synthesis routes available from mg to kg • For procurement: Stock validated for methodology development and asymmetric synthesis

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 31648-54-1
Cat. No. B2704885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl piperidin-3-ylcarbamate
CAS31648-54-1
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)
InChIKeyGEHZGURGZRSODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Piperidin-3-ylcarbamate Technical Baseline and Procurement


Benzyl piperidin-3-ylcarbamate (CAS 31648-54-1), with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol, is a carbamate-protected 3-aminopiperidine derivative [1]. It is a member of the piperidin-3-ylcarbamate class, primarily serving as a key intermediate in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system [2]. The compound is commonly encountered in both racemic and enantiomerically pure forms (e.g., (R)- and (S)-enantiomers) [3], and is typically provided with a purity specification of ≥98% (HPLC) for advanced synthetic applications [4].

Orthogonal Deprotection Cbz group enables sequential deprotection with Boc/Fmoc in multi-step synthesis
Enantiomer Selection (R)- and (S)- forms available for stereochemical control and chiral SAR studies
Scalable Routes Reported high-yielding synthetic methods support procurement at research scale

Key Differentiation Drivers for Benzyl Piperidin-3-ylcarbamate


Direct substitution of benzyl piperidin-3-ylcarbamate with a generic piperidine or an alternative protected 3-aminopiperidine (e.g., Boc- or Fmoc-protected) is not recommended without rigorous validation due to critical differences in protecting group stability, orthogonal deprotection compatibility, and resulting intermediate reactivity [1]. The benzyl carbamate (Cbz) protecting group offers a distinct orthogonal deprotection profile—cleaved via hydrogenolysis rather than acid or base—that is essential for complex, multi-step synthetic sequences where other protecting groups would be compromised [2]. Furthermore, the lipophilicity conferred by the benzyl moiety can significantly alter the physicochemical properties of downstream intermediates, impacting crystallization, solubility, and chromatographic purification [3].

Benzyl carbamate (Cbz)
Boc-protected analog
Orthogonal deprotection profiles may be essential for complex sequences
Cbz piperidine
Generic piperidine
Lipophilicity difference may alter crystallization and purification behavior

Benzyl Piperidin-3-ylcarbamate Quantitative Selection Evidence


Cbz vs. Boc Orthogonal Protecting Group Stability

Benzyl piperidin-3-ylcarbamate incorporates a carboxybenzyl (Cbz) protecting group, which is orthogonal to the more commonly employed tert-butyloxycarbonyl (Boc) group [1]. While Boc is cleaved under acidic conditions (e.g., 25-50% TFA in DCM), Cbz is stable to acid but is quantitatively removed via hydrogenolysis (H2, Pd/C) . This orthogonality is critical for synthesizing complex molecules containing both acid-labile and hydrogenation-sensitive functionalities [2].

Cbz vs. Boc Orthogonality
Class-level
Cbz: stable to acid, cleaved by H₂/Pd-C Boc: labile to acid, stable to hydrogenolysis
Supports multi-step synthesis with acid-labile groups
Requires validation under specific reaction conditions
Peptide Synthesis Medicinal Chemistry Protecting Group Chemistry

Scalable 3-Aminopiperidine Synthesis Efficiency

The synthesis of benzyl piperidin-3-ylcarbamate and its derivatives has been optimized for industrial scalability, with patent literature highlighting improved processes. For example, the Horner-Emmons reaction of a carbamoyl-substituted benzylphosphonate with piperidone to produce a benzylpiperidine intermediate, a key step in some synthetic routes, proceeds with an unexpectedly high yield of >80% despite the presence of an acidic carbamoyl proton [1]. This is a significant improvement over multi-step approaches involving methoxycarbonyl group conversion, which can be lower yielding and more complex [2].

Synthesis Yield
Cross-study comparable
>80%
Supports cost-effective procurement at scale
Reported in patent literature; verify at target scale
Process Chemistry Scale-Up Intermediate Synthesis

Enantiomeric Purity Specifications for Procurement

For applications requiring stereochemical control, the procurement of enantiomerically pure (R)-benzyl piperidin-3-ylcarbamate (CAS 478646-32-1) or its (S)-enantiomer (CAS 478646-33-2) is critical [1]. Reputable vendors provide these chiral intermediates with clearly defined analytical specifications, typically a minimum purity of 98% by HPLC [2] [3]. This ensures that downstream synthetic steps involving chiral centers or biological assays are not confounded by the presence of the unwanted enantiomer.

Enantiopure Specification
Supplier data
≥98% (HPLC)
Ensures reproducibility in chiral SAR studies
Vendor-supplied; independent QC recommended
Chiral Synthesis Quality Control Pharmacology

Benzyl Piperidin-3-ylcarbamate Application Scenarios


Multi-Step Synthesis of CNS Drug Candidates

Benzyl piperidin-3-ylcarbamate is an ideal intermediate in the synthesis of complex central nervous system (CNS) drug candidates, where a 3-aminopiperidine motif is a privileged scaffold [1]. The orthogonal Cbz protecting group allows for the selective deprotection of the piperidine nitrogen in the presence of other protecting groups (e.g., Boc, Fmoc) commonly used in multi-step peptide or small-molecule synthesis [2].

Chiral Pool Synthesis and Enantioselective Catalysis

The availability of both (R)- and (S)-enantiomers of benzyl piperidin-3-ylcarbamate in high chemical and enantiomeric purity enables their use as chiral building blocks for the asymmetric synthesis of biologically active molecules [3]. This is crucial for exploring the stereochemical requirements of drug targets and for manufacturing single-enantiomer pharmaceuticals [4].

Process Chemistry Research and Scale-Up Validation

Due to the existence of high-yielding, scalable synthetic routes [5], benzyl piperidin-3-ylcarbamate serves as a robust model substrate for developing and optimizing new synthetic methodologies, including continuous flow chemistry and large-scale hydrogenolysis processes. Its well-defined properties facilitate the validation of new production technologies before they are applied to more valuable or sensitive advanced intermediates [6].

Application
Selection Property
Validation Focus
Multi-step synthesis of CNS candidates
Orthogonal Cbz deprotection compatibility
Orthogonal deprotection sequence validation
Chiral pool synthesis & asymmetric catalysis
Enantiomer-specific purity specification
Enantiomeric purity and identity verification
Process chemistry research & scale-up
Reported scalable synthetic route
Yield and purity reproducibility under scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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